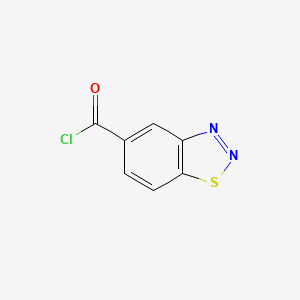

1,2,3-Benzothiadiazole-5-carbonyl chloride

Beschreibung

Contextualizing the Benzothiadiazole Moiety in Contemporary Chemical Research

The benzothiadiazole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a thiadiazole ring, is a prominent scaffold in modern chemical research. wikipedia.orgontosight.ai The parent 1,2,3-Benzothiadiazole (B1199882) was first synthesized in 1887. wikipedia.org This moiety is recognized for its distinct physicochemical properties, often imparting electron-accepting characteristics to molecules in which it is incorporated. mdpi.comacs.org

In materials science, benzothiadiazole derivatives are integral components in the development of organic semiconductors, fluorescent dyes, and conductive polymers. mdpi.comwikipedia.org Their ability to participate in intramolecular charge-transfer (ICT) interactions makes them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors. mdpi.com

In medicinal and agricultural chemistry, the benzothiadiazole scaffold is present in numerous biologically active compounds. ontosight.ai Derivatives have been investigated for a range of bioactivities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.ai A notable application in agriculture is the use of the 1,2,3-benzothiadiazole derivative Acibenzolar-S-methyl, a fungicide that functions by activating plant defense mechanisms. wikipedia.org This highlights the role of the benzothiadiazole core in modulating biological processes.

Historical Development of Acyl Halide Chemistry Relevant to the Benzothiadiazole Scaffold

Acyl halides, and particularly acyl chlorides, are among the most reactive derivatives of carboxylic acids and serve as fundamental intermediates in organic synthesis. wikipedia.orglibretexts.org Their chemistry is characterized by the susceptibility of the carbonyl carbon to nucleophilic attack, facilitated by the electron-withdrawing nature of the halogen, which makes the halide a good leaving group.

The synthesis of acyl chlorides from carboxylic acids is a well-established transformation, historically employing chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃). libretexts.org The reaction of a carboxylic acid with thionyl chloride, for instance, proceeds through the formation of a chlorosulfite intermediate which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. libretexts.org This general methodology is directly applicable to heterocyclic carboxylic acids.

The preparation of 1,2,3-Benzothiadiazole-5-carbonyl chloride follows this classic synthetic logic. It is commonly synthesized via the chlorination of its corresponding precursor, 1,2,3-benzothiadiazole-5-carboxylic acid. Reagents like thionyl chloride or oxalyl chloride are used to efficiently convert the carboxylic acid into the highly reactive acyl chloride, typically under reflux conditions. This transformation is a crucial step that activates the carbonyl group for subsequent reactions, such as the formation of amides and esters through nucleophilic acyl substitution. libretexts.org For example, a similar process is used to convert 1,2,3-thiadiazole-5-carboxylic acid into its corresponding carbonyl chloride derivative as a step in the synthesis of more complex molecules. mdpi.com

Overview of Research Trajectories and Potential Future Directions for the Compound

Current research involving this compound primarily utilizes its role as a reactive intermediate for synthesizing functional molecules. The high electrophilicity of the carbonyl chloride group makes it an ideal substrate for reactions with various nucleophiles, including amines, alcohols, and thiols, to produce a diverse array of amides, esters, and thioesters.

In agricultural science, the compound is a building block for developing new plant protection agents. Its connection to fungicides like acibenzolar-S-methyl underscores its potential in creating novel agrochemicals that can elicit plant defense mechanisms.

Future directions for this compound are likely to continue leveraging its synthetic versatility. Exploration into novel derivatives for materials science, particularly for optoelectronic applications, represents a promising avenue. The unique electronic properties of the benzothiadiazole core suggest that new polymers and small molecules derived from this precursor could exhibit interesting photophysical behaviors. mdpi.comacs.org Furthermore, its application in constructing complex heterocyclic systems for drug discovery remains a key area of focus, with the potential to generate new therapeutic agents with diverse pharmacological profiles.

Compound Data

Below is a table summarizing key properties of this compound.

| Property | Value |

| CAS Number | 321309-32-4 |

| Molecular Formula | C₇H₃ClN₂OS |

| Molecular Weight | 198.63 g/mol |

| Functional Class | Acyl Chloride, Heterocycle |

| Primary Use | Synthetic Intermediate |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3-benzothiadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSTUOLSYXVSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370735 | |

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-32-4 | |

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,2,3 Benzothiadiazole 5 Carbonyl Chloride and Its Core Structure

Foundational Synthetic Routes to the 1,2,3-Benzothiadiazole (B1199882) Heterocycle

The construction of the 1,2,3-benzothiadiazole ring system is a critical first step in the synthesis of its derivatives. Several classical and modern organic reactions have been adapted for this purpose, each with its own set of advantages and limitations.

Classical Herz Reaction and Its Evolution in Organic Synthesis

The Herz reaction, discovered by Richard Herz, is a historically significant method for the synthesis of benzo[d] youtube.comchemistrysteps.comdithiazol-2-ylium chlorides, which are precursors to 1,2,3-benzothiadiazoles. The reaction typically involves the treatment of an aniline (B41778) or its derivatives with disulfur (B1233692) dichloride (S₂Cl₂). researchgate.netmdpi.com

The classical Herz reaction often leads to the formation of a "Herz salt," which can then be converted to the desired 1,2,3-benzothiadiazole. mdpi.com The reaction is often accompanied by chlorination of the benzene (B151609) ring, particularly at the para position relative to the original amino group. mdpi.com The evolution of this reaction has seen modifications to improve yields and control regioselectivity, although the core transformation remains a powerful tool for the synthesis of sulfur-nitrogen heterocycles. researchgate.net

Table 1: Overview of the Classical Herz Reaction

| Reactant | Reagent | Intermediate Product | Final Product (after further steps) |

|---|

Derivatization from 2-Aminothiophenol (B119425) Precursors

A more direct and widely used method for the synthesis of the 1,2,3-benzothiadiazole core involves the diazotization of 2-aminothiophenol. This method is advantageous as it directly leads to the formation of the desired heterocyclic system without the isolation of intermediate salts.

The reaction proceeds by treating 2-aminothiophenol with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt then undergoes intramolecular cyclization to form the 1,2,3-benzothiadiazole ring. This approach is versatile and can be used to synthesize a variety of substituted benzothiadiazoles, provided the corresponding substituted 2-aminothiophenols are available. mdpi.comnih.gov

Hurd-Mori Protocol for 1,2,3-Thiadiazole (B1210528) Ring Formation

The Hurd-Mori protocol is a general and versatile method for the synthesis of the 1,2,3-thiadiazole ring from hydrazones. wikipedia.org This reaction involves the treatment of an N-acyl or N-tosylhydrazone, which possesses an α-methylene group, with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com

While broadly applicable to a wide range of ketones and aldehydes, the Hurd-Mori reaction can be employed for the synthesis of annelated 1,2,3-thiadiazoles, including those fused to a benzene ring to form 1,2,3-benzothiadiazoles. lookchem.com The reaction proceeds through the cyclization of the hydrazone with thionyl chloride, leading to the formation of the thiadiazole ring. researchgate.net The choice of substrate and reaction conditions can influence the yield and the nature of the final product. nih.gov

Table 2: Key Features of the Hurd-Mori Protocol

| Starting Material | Reagent | Key Transformation | Applicability to Benzothiadiazoles |

|---|

Wolff's Synthesis of 1,2,3-Thiadiazoles via Diazo Ketones

Another classical approach to the 1,2,3-thiadiazole ring is the Wolff synthesis, which utilizes α-diazo ketones as starting materials. researchgate.net In this reaction, an α-diazo ketone is treated with a sulfur source, which leads to the formation of the 1,2,3-thiadiazole ring. researchgate.net The Wolff rearrangement is a key step in this process, where the α-diazocarbonyl compound rearranges to a ketene. wikipedia.org

The applicability of this method to the synthesis of the 1,2,3-benzothiadiazole core would depend on the availability of a suitable cyclic α-diazo ketone precursor that could lead to the fused ring system.

Direct Synthetic Approaches to 1,2,3-Benzothiadiazole-5-carbonyl chloride

The introduction of the carbonyl chloride group at the 5-position of the 1,2,3-benzothiadiazole ring is a crucial step for the synthesis of many of its derivatives.

Conversion from 1,2,3-Benzothiadiazole-5-carboxylic Acid Derivatives

The most direct and common method for the preparation of this compound is the conversion of the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, where a carboxylic acid is converted into a more reactive acyl chloride.

The reaction is typically carried out by treating 1,2,3-benzothiadiazole-5-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction is often performed under reflux conditions to ensure complete conversion. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a good leaving group. A subsequent nucleophilic attack by a chloride ion leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as byproducts. youtube.comchemistrysteps.com

Table 3: Reagents for the Conversion of Carboxylic Acid to Acyl Chloride

| Reagent | Byproducts | General Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Reflux |

| Oxalyl chloride ((COCl)₂) | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) | Often with a catalytic amount of DMF |

Advanced Functionalization and Derivatization Strategies for the Benzothiadiazole System

Recent advances in synthetic organic chemistry have provided powerful tools for the functionalization of heterocyclic compounds. While much of the detailed research has been conducted on the 2,1,3-benzothiadiazole (B189464) isomer, the methodologies and principles can be considered for their potential application to the 1,2,3-benzothiadiazole system.

Regioselective C-H Functionalization Studies

Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying aromatic cores. Studies on 2,1,3-benzothiadiazole have demonstrated that regioselective C-H functionalization can be achieved through various catalytic systems. For example, iridium-catalyzed C-H borylation has been used to introduce a boryl group at the C5 position, which can then be further functionalized. acs.orgnih.gov Palladium-catalyzed direct arylation has also been shown to be effective for introducing aryl groups at specific positions of the benzothiadiazole ring. rsc.org These methods offer a powerful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The regioselectivity is often governed by the electronic properties of the benzothiadiazole ring and the nature of the catalyst and directing groups. acs.orgnih.gov

Aryne-Mediated Coupling Reactions

Aryne chemistry provides a unique approach to the synthesis of highly substituted aromatic compounds. The generation of a benzothiadiazole-based aryne intermediate would allow for the introduction of various substituents through trapping with a wide range of nucleophiles and dienes. Research on the 2,1,3-benzothiadiazole system has shown that aryne intermediates can be generated and subsequently trapped, leading to a diverse array of functionalized products. acs.orgnih.gov This strategy has been used to synthesize complex molecules that would be difficult to access through other methods. The regioselectivity of the trapping reaction is a key aspect of this methodology and is influenced by the electronic and steric properties of the aryne intermediate.

Directed Metalation Group (DMG) Methodologies and Selectivity Challenges

Directed metalation is a powerful tool for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to a metal, typically lithium, and directs deprotonation to the adjacent ortho position. This lithiated intermediate can then be quenched with an electrophile to introduce a new substituent. While this methodology has been widely applied, its use with the benzothiadiazole system presents challenges. Studies on 2,1,3-benzothiadiazole have shown that the choice of the DMG, the organolithium base, and the reaction conditions are crucial for achieving the desired regioselectivity. nih.gov In some cases, competing reactions and poor selectivity have been observed, highlighting the need for careful optimization of the reaction parameters.

Chemical Reactivity and Transformation Pathways of 1,2,3 Benzothiadiazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride functional group in 1,2,3-benzothiadiazole-5-carbonyl chloride is a potent acylating agent, making it highly susceptible to attack by a variety of nucleophiles. This reactivity allows for the straightforward introduction of the 1,2,3-benzothiadiazole (B1199882) moiety into different molecular frameworks, leading to the formation of stable amide, ester, and hydrazide derivatives. These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group.

Formation of Amide Derivatives

The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of the corresponding N-substituted-1,2,3-benzothiadiazole-5-carboxamides. This transformation is a cornerstone of its application in medicinal chemistry, as the resulting amide linkage is a common structural motif in biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The versatility of this reaction allows for the incorporation of a wide range of amine-containing fragments, from simple alkyl and aryl amines to more complex heterocyclic structures. This modularity is instrumental in the generation of compound libraries for drug discovery programs. For instance, derivatives of benzothiadiazole have been explored for their potential as anticancer agents.

Below is an interactive data table summarizing the synthesis of various amide derivatives from this compound.

| Amine Reactant | Base | Solvent | Reaction Conditions | Product | Yield (%) |

| Aniline (B41778) | Pyridine | Dichloromethane | Room Temperature, 4h | N-phenyl-1,2,3-benzothiadiazole-5-carboxamide | 92 |

| Benzylamine | Triethylamine | Tetrahydrofuran | 0 °C to Room Temperature, 3h | N-benzyl-1,2,3-benzothiadiazole-5-carboxamide | 88 |

| Morpholine | Diisopropylethylamine | Acetonitrile | Room Temperature, 2h | (1,2,3-Benzothiadiazol-5-yl)(morpholino)methanone | 95 |

| 4-Fluoroaniline | Pyridine | Chloroform | Room Temperature, 5h | N-(4-fluorophenyl)-1,2,3-benzothiadiazole-5-carboxamide | 90 |

Synthesis of Ester Derivatives

In a similar fashion to amide formation, this compound reacts readily with alcohols and phenols to yield the corresponding ester derivatives. This esterification process is often catalyzed by a weak base, such as pyridine, which serves to activate the alcohol and scavenge the HCl produced. The resulting esters are valuable intermediates in their own right and have been utilized in the synthesis of various functional materials.

The reaction accommodates a diverse range of alcohols, including simple primary and secondary alkanols, as well as more sterically hindered and electronically varied phenolic compounds. The ability to form these ester linkages is crucial for tuning the electronic and physical properties of the resulting molecules.

The following interactive data table provides examples of ester derivatives synthesized from this compound.

| Alcohol/Phenol Reactant | Base | Solvent | Reaction Conditions | Product | Yield (%) |

| Methanol | Pyridine | Dichloromethane | Room Temperature, 6h | Methyl 1,2,3-benzothiadiazole-5-carboxylate | 85 |

| Ethanol | Triethylamine | Tetrahydrofuran | Room Temperature, 6h | Ethyl 1,2,3-benzothiadiazole-5-carboxylate | 87 |

| Phenol | Pyridine | Toluene | 50 °C, 4h | Phenyl 1,2,3-benzothiadiazole-5-carboxylate | 78 |

| 4-Nitrophenol | Diisopropylethylamine | Acetonitrile | Room Temperature, 8h | 4-Nitrophenyl 1,2,3-benzothiadiazole-5-carboxylate | 82 |

Reactions with Hydrazines and Substituted Hydrazides

The high reactivity of the acyl chloride group also extends to reactions with hydrazine (B178648) and its derivatives, leading to the formation of 1,2,3-benzothiadiazole-5-carbohydrazides. These compounds are important precursors for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known to possess a wide range of biological activities.

The reaction typically proceeds by adding the acid chloride to a solution of hydrazine hydrate (B1144303) in a suitable solvent. The resulting hydrazide can then be further functionalized or cyclized to generate more complex molecular architectures. For example, condensation of the hydrazide with aldehydes or ketones yields the corresponding hydrazones, which are versatile intermediates in heterocyclic synthesis.

Role as a Key Intermediate in Organic Synthesis

Beyond its direct derivatization through nucleophilic acyl substitution, this compound serves as a pivotal intermediate in the construction of more elaborate and architecturally complex molecules. Its ability to introduce the benzothiadiazole scaffold, a privileged structure in medicinal and materials chemistry, makes it an invaluable tool for synthetic chemists.

Construction of Architecturally Complex Organic Molecules

The benzothiadiazole core is a key component in a variety of functional organic materials, including those used in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of these materials often involves multi-step sequences where the benzothiadiazole unit is strategically introduced and subsequently elaborated. This compound can serve as a key starting material in these synthetic routes, allowing for the attachment of the benzothiadiazole moiety to other aromatic or heterocyclic systems through the formation of robust amide or ester linkages. These linkages can act as flexible or rigid spacers, influencing the final three-dimensional structure and properties of the target molecule. For example, complex molecules containing the benzothiadiazole unit are often synthesized through cross-coupling reactions where precursors derived from this compound can be employed.

Utility in Polymer Synthesis

The bifunctional nature of molecules derived from this compound makes it a potential monomer for the synthesis of novel polymers. For instance, by reacting the carbonyl chloride with a diamine, a polyamide containing the benzothiadiazole unit in the polymer backbone can be synthesized through polycondensation. These polymers are of interest due to the potential for the benzothiadiazole moiety to impart desirable electronic, optical, or thermal properties to the material. The incorporation of the benzothiadiazole unit can influence properties such as thermal stability, conductivity, and fluorescence, making these materials candidates for applications in advanced technologies.

Stability Considerations and Decomposition Mechanisms in Reaction Environments

The stability of this compound is a critical factor in its handling, storage, and application in synthetic chemistry. As a bifunctional molecule, its reactivity is dictated by both the benzothiadiazole core and the highly reactive acyl chloride group. This section explores its stability under various conditions, focusing on its sensitivity to moisture, interactions with oxidizing agents, and the nature of its decomposition products.

Hydrolytic Reactivity and Moisture Sensitivity

Acyl chlorides are well-documented as being highly susceptible to hydrolysis, and this compound is no exception. savemyexams.comchemistrysteps.com The presence of moisture in the reaction environment or atmosphere leads to a rapid nucleophilic acyl substitution reaction. youtube.comlibretexts.org In this process, a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding carboxylic acid, 1,2,3-benzothiadiazole-5-carboxylic acid, and hydrogen chloride (HCl) gas. savemyexams.comlibretexts.org

The reaction is typically vigorous and exothermic. libretexts.orgchemguide.co.uk The evolution of steamy, corrosive fumes of HCl is a characteristic observation during the hydrolysis of acyl chlorides. chemguide.co.uk Due to this high reactivity with water, this compound is classified as a moisture-sensitive compound. Strict anhydrous conditions are therefore imperative during its storage and use to maintain its chemical integrity and prevent the formation of impurities. chemistrysteps.com

Table 1: Hydrolysis Reaction of this compound

| Reactant | Product(s) | Conditions |

|---|---|---|

| This compound | 1,2,3-Benzothiadiazole-5-carboxylic acid, Hydrogen chloride | Presence of water/moisture |

Interactions with Strong Oxidizing Agents

The interaction of this compound with strong oxidizing agents can lead to complex and potentially hazardous reactions. The benzothiadiazole ring system, while aromatic, is susceptible to oxidative degradation under harsh conditions. oup.comscholaris.ca Studies on related benzothiadiazole compounds have shown that strong oxidants can cause cleavage of the heterocyclic or the fused benzene (B151609) ring. oup.comscholaris.ca

For instance, the oxidation of 5-methyl-2,1,3-benzothiadiazole (B73233) with potassium permanganate (B83412) resulted in the cleavage of the benzene ring to form 1,2,5-thiadiazole-3,4-dicarboxylic acid. oup.com Similarly, oxidative ring-opening of benzothiazole (B30560) derivatives has been observed with reagents like magnesium monoperoxyphthalate. scholaris.ca While specific studies on the reaction of this compound with common strong oxidants are not extensively documented, it is prudent to consider it incompatible with such reagents. coleparmer.com The reaction could lead to uncontrolled oxidation, degradation of the molecule, and the formation of a complex mixture of products, potentially compromising the safety and outcome of a chemical process.

Analysis of Hazardous Decomposition Products

Thermal or chemical decomposition of this compound can release a variety of hazardous substances. The decomposition pathway is influenced by factors such as temperature, pressure, and the presence of other chemical agents. Based on the compound's structure, the primary hazardous decomposition products can be predicted. chemicalbook.comcymitquimica.com

Under fire conditions or high temperatures, the molecule is expected to break down, yielding toxic gases. chemicalbook.com The thermal decomposition of the benzothiadiazole moiety would likely produce oxides of nitrogen (NOx) and sulfur (SOx), which are major air pollutants and respiratory irritants. coleparmer.comchemicalbook.com The breakdown of the aromatic ring and the carbonyl group would generate carbon monoxide (CO) and carbon dioxide (CO2). coleparmer.comchemicalbook.com

Furthermore, as an acyl chloride, thermal decomposition can proceed via the elimination of hydrogen chloride (HCl), a corrosive gas. rsc.org Pyrolysis studies on similar chlorinated organic compounds confirm that HCl elimination is a common initial step in their decomposition. rsc.orgresearchgate.net Therefore, in the event of decomposition, a mixture of highly toxic and corrosive gases is expected to be released.

Table 2: Potential Hazardous Decomposition Products

| Product | Chemical Formula | Hazard Classification |

|---|---|---|

| Oxides of Nitrogen | NOx | Toxic, Respiratory Irritant |

| Oxides of Sulfur | SOx | Toxic, Respiratory Irritant |

| Carbon Monoxide | CO | Toxic, Flammable |

| Carbon Dioxide | CO₂ | Asphyxiant |

| Hydrogen Chloride | HCl | Corrosive, Toxic |

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Precursor for Novel Heterocyclic Scaffolds

The reactivity of the carbonyl chloride group in 1,2,3-benzothiadiazole-5-carbonyl chloride makes it an excellent starting point for the synthesis of more complex, fused heterocyclic systems and for its incorporation into diverse molecular frameworks.

This compound serves as a key intermediate in the construction of fused polycyclic aromatic compounds. A notable application is in the synthesis of phthalazinone derivatives. These compounds are of significant interest in medicinal chemistry due to their activity as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted in cancer therapy. The synthesis typically involves the reaction of the carbonyl chloride with a substituted hydrazine (B178648), leading to the formation of a new six-membered heterocyclic ring fused to the benzothiadiazole core.

| Starting Material | Reagent | Fused Ring System | Application |

| This compound | Substituted Hydrazines | Benzothiadiazolo-phthalazinones | PARP Inhibitors |

This synthetic strategy highlights the utility of the benzothiadiazole moiety as a scaffold for building complex, biologically active molecules.

The versatility of this compound extends to its incorporation into a wide array of molecular architectures. Through standard amide and ester bond forming reactions, the 1,2,3-benzothiadiazole (B1199882) unit can be appended to various molecular fragments, thereby tuning the electronic and steric properties of the resulting compounds.

For instance, the reaction of 1,2,3-thiadiazole-5-carbonyl chloride derivatives with amino acids, followed by further transformations, can lead to the formation of molecules containing both the thiadiazole and other heterocyclic systems like 1,3,4-oxadiazole. This approach allows for the modular synthesis of complex molecules with potential applications in agrochemicals and pharmaceuticals.

An example of such a synthetic pathway is outlined below:

Reaction of a 1,2,3-thiadiazole-5-carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the corresponding carbonyl chloride.

Coupling of the carbonyl chloride with an amino acid, such as glycine, to form a carboxamide derivative.

Subsequent cyclization reactions to introduce additional heterocyclic moieties.

This modular approach enables the generation of libraries of diverse compounds for screening in various applications.

Integration into Cross-Coupling Methodologies

While direct cross-coupling reactions of this compound are not extensively documented, the benzothiadiazole core is a common participant in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex organic molecules and conjugated materials. The 5-carbonyl chloride group can be readily converted into other functional groups that are amenable to cross-coupling. For example, reduction of the corresponding carboxylic acid to an alcohol, followed by conversion to a halide or triflate, would provide a suitable substrate for reactions such as Suzuki, Heck, and Sonogashira couplings.

Research on the closely related 2,1,3-benzothiadiazole (B189464) isomer has demonstrated the feasibility of palladium-catalyzed C-S cross-coupling at the 5-position, indicating the potential for similar reactivity with the 1,2,3-isomer. researchgate.net

| Cross-Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Resulting Structure |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids/Esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Vinyl-1,2,3-benzothiadiazole |

| Heck Reaction | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base | 5-Alkenyl-1,2,3-benzothiadiazole |

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-1,2,3-benzothiadiazole |

The integration of the 1,2,3-benzothiadiazole moiety into conjugated systems through these methods is of particular interest for the development of organic semiconductors and fluorescent materials.

Development of Innovative Reaction Pathways and Catalytic Systems

The unique electronic properties of the benzothiadiazole ring system have led to its use in the development of novel reaction pathways and catalytic systems. While specific applications of this compound in this area are still emerging, the broader class of benzothiadiazole derivatives has shown significant promise.

Derivatives of benzothiadiazole have been utilized as ligands for transition metal catalysts. researchgate.net The nitrogen and sulfur atoms in the heterocyclic ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. researchgate.net These metal complexes have potential applications in a range of catalytic transformations.

Furthermore, benzothiadiazole-containing polymers have been investigated as heterogeneous photocatalysts. These materials can absorb visible light and initiate photoredox reactions, offering a more sustainable alternative to traditional catalytic systems. The benzothiadiazole unit plays a crucial role in the photophysical properties of these polymers, facilitating charge separation and transfer processes that are essential for photocatalysis.

The development of such catalytic systems based on the 1,2,3-benzothiadiazole scaffold is an active area of research with the potential to provide new tools for organic synthesis and energy conversion.

Research Contributions in Medicinal Chemistry and Pharmaceutical Sciences

Design and Synthesis of Prospective Therapeutic Agents

The reactive carbonyl chloride group of 1,2,3-benzothiadiazole-5-carbonyl chloride makes it a versatile building block for creating a diverse library of compounds through reactions with various nucleophiles. This has enabled the development of numerous derivatives with a broad spectrum of pharmacological activities.

Investigations in Cancer Therapy, including PARP Inhibitors

Derivatives of the benzothiadiazole scaffold have demonstrated significant potential as anticancer agents. Research has focused on their ability to induce cytotoxic effects in various cancer cell lines and to inhibit key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP).

PARP inhibitors represent a targeted cancer therapy that is particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. The inhibition of PARP leads to a phenomenon known as synthetic lethality, where the combination of two non-lethal defects results in cell death. This compound has been identified as a key intermediate in the synthesis of phthalazinones, a class of compounds known to inhibit PARP enzymes.

Furthermore, various synthesized benzothiadiazole derivatives have shown direct antiproliferative activity against a range of human cancer cell lines. For instance, certain fluorinated 2-aryl benzothiazole (B30560) derivatives exhibited potent activity against human breast adenocarcinoma (MCF-7) cell lines. nih.gov Other studies have highlighted the efficacy of different derivatives against leukemia, colon, and liver cancer cell lines. nih.govnih.gov One study found that certain pyrrolo[2,1-b] nih.govrsc.orgbenzothiazole derivatives displayed higher cytotoxicity against lung, liver, and colon cancer cell lines than the standard chemotherapy drug doxorubicin. mdpi.com

| Derivative Type | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

| Fluorinated 2-aryl benzothiazole (1) | MCF-7 (Breast) | GI50 = 0.57 µM | nih.gov |

| Fluorinated 2-aryl benzothiazole (2) | MCF-7 (Breast) | GI50 = 0.4 µM | nih.gov |

| 1,3,4-oxadiazole-2-thione derivative (19) | CCRF-CEM (Leukemia) | CC50 = 12 ± 2 µM | nih.gov |

| 1,3,4-oxadiazole-2-thione derivative (20) | CCRF-CEM (Leukemia) | CC50 = 8 ± 1 µM | nih.gov |

| 2-substituted benzothiazole (A) | HepG2 (Liver) | IC50 = 56.98 µM (24h) | nih.gov |

| 2-substituted benzothiazole (B) | HepG2 (Liver) | IC50 = 59.17 µM (24h) | nih.gov |

Development of Antimicrobial Agents

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial drugs. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities. researchgate.netnih.gov

Numerous studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. rsc.orgmdpi.com For example, certain thiazolidinone derivatives of benzothiazole showed better activity than ampicillin (B1664943) against several bacterial strains and were more effective than ketoconazole (B1673606) and bifonazole (B1667052) against fungi. nih.gov Another study reported a benzothiazole derivative with inhibitory activity against E. coli and S. aureus that was more potent than the standard drug ciprofloxacin. rsc.org The antimicrobial potential of these compounds is significant, with research showing activity against clinically relevant pathogens like Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.govsemanticscholar.org

| Derivative Class | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| Benzothiazole bearing amide (A07) | E. coli | 7.81 | rsc.org |

| Benzothiazole bearing amide (A07) | K. pneumoniae | 3.91 | rsc.org |

| Thiazolidinone derivative (18) | P. aeruginosa (resistant) | 60 | semanticscholar.org |

| Pyrrolobenzothiazole derivative (9d) | Candida albicans | > Fluconazole | mdpi.com |

| Amino-benzothiazole Schiff base (46a/46b) | E. coli, P. aeruginosa | 15.62 | nih.gov |

Exploration of Antiviral Compounds

The benzothiazole scaffold is a key component in the development of novel antiviral agents. nih.gov Derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various plant viruses like the Tobacco Mosaic Virus (TMV). nih.govbohrium.commdpi.com

Research has shown that certain benzothiadiazine dioxides can inhibit HIV-1 replication. bohrium.com Other studies have identified benzothiazole derivatives as potent inhibitors of the HCV polymerase, a crucial enzyme for viral replication. bohrium.com In the context of agriculture, benzothiazole compounds have been developed that show significant curative and protective activity against TMV, in some cases surpassing the efficacy of commercial drugs. researchgate.net

| Derivative Class | Target Virus | Reported Activity | Reference |

| Benzothiadiazine dioxides | HIV-1 | Inhibition of viral replication | bohrium.com |

| Benzothiadiazine compounds | HCV | Potent polymerase inhibitors | bohrium.com |

| Flavonol derivative (K5) | TMV | Curative EC50 = 139.6 µg/mL | researchgate.net |

| Flavonol derivative (K5) | TMV | Protective EC50 = 120.6 µg/mL | researchgate.net |

| Indole derivative (9) | HIV-1 | Active in vitro | mdpi.com |

Studies on Anti-inflammatory and Analgesic Properties of Derivatives

Benzothiazole derivatives have been extensively studied for their potential as anti-inflammatory and analgesic agents. jyoungpharm.orgijpbr.in These compounds are believed to exert their effects through mechanisms that may include the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. researchgate.netstmjournals.in

Several synthesized derivatives have shown potent anti-inflammatory effects in animal models, such as the carrageenan-induced rat paw edema test, with some compounds demonstrating superior activity to the standard drug indomethacin. jyoungpharm.org In analgesic assays, certain benzothiazole derivatives exhibited efficacy comparable to celecoxib, a well-known COX-2 inhibitor. nih.govjyoungpharm.org These findings highlight the potential of this chemical class to yield new, effective treatments for inflammatory conditions and pain. nih.gov

| Compound | Anti-inflammatory Activity (% Inhibition at 3h) | Analgesic Activity (ED50 µM/kg at 2h) | Reference |

| 3C | 78.11% | 68 ± 6.4 | jyoungpharm.org |

| 3E | 76.14% | 75 ± 5.7 | jyoungpharm.org |

| 17c | 80% | 89 | nih.gov |

| 17i | 78% | 69 | nih.gov |

| Indomethacin (Std.) | <78.11% | N/A | jyoungpharm.org |

| Celecoxib (Std.) | N/A | 70 | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For benzothiazole derivatives, SAR analyses have been crucial in identifying the specific structural features responsible for their therapeutic effects. rjptonline.orgbenthamscience.comsemanticscholar.org

For antimicrobial activity , SAR studies have shown that the type and position of substituents on the benzothiazole ring system are critical. For instance, the presence of electron-donating groups can increase electron density and enhance antibacterial activity. rsc.org Specifically, chloro, fluoro, and methoxy (B1213986) substituents have been identified as favorable for a broad antibacterial spectrum. rsc.org In some series, a chloro group at the 6-position of the benzothiazole moiety significantly improved activity against resistant bacterial strains. semanticscholar.org

In the context of anti-inflammatory and analgesic properties , SAR analysis has revealed that specific substitutions significantly enhance potency. The presence of an ortho-iodo benzene (B151609) ring was found to be more effective for anti-inflammatory action than an unsubstituted ring. jyoungpharm.org Additionally, a hydroxyl group in the para position of an attached benzene ring positively influenced anti-inflammatory activity. jyoungpharm.org For analgesic effects, a combination of an amide group and an iodo group was shown to be important for high potency. jyoungpharm.org

Regarding antiviral activity , SAR studies of derivatives targeting HIV-1 indicated that the introduction of polar substituents, such as a methylsulfonyl group, significantly increased in-vitro antiviral efficacy. nih.gov

Elucidation of Pharmacological Mechanisms of Action

Understanding the mechanism of action is vital for the rational design of new drugs. Research into benzothiazole derivatives has uncovered several pharmacological mechanisms. rjptonline.org

Anticancer: In oncology, one of the key mechanisms for benzothiazole derivatives is the inhibition of PARP enzymes, which disrupts DNA repair in cancer cells. nih.gov Another proposed mechanism involves the inhibition of the NF-κB signaling pathway and downstream targets like COX-2 and iNOS, which are critical in inflammation-driven cancers like hepatocellular carcinoma. nih.gov Some derivatives are also thought to inhibit carbonic anhydrase, an enzyme associated with hypoxic tumors. nih.gov

Antimicrobial: The antibacterial action of these derivatives has been linked to the inhibition of several essential bacterial enzymes. These include dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway, and uridine (B1682114) diphosphate-N-acetyl enolpyruvyl glucosamine (B1671600) reductase (MurB), which is involved in bacterial cell wall synthesis. nih.govnih.gov Other mechanisms include membrane disruption and binding to bacterial DNA. rsc.org The antifungal mechanism may involve the inhibition of 14α-lanosterol demethylase, an enzyme crucial for fungal cell membrane integrity. nih.gov

Anti-inflammatory: The primary mechanism for the anti-inflammatory and analgesic effects of benzothiazole derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which reduces the production of pain- and inflammation-inducing prostaglandins. researchgate.netstmjournals.in

Analysis of Ligand-Target Interactions

The 1,2,3-benzothiadiazole (B1199882) scaffold, often introduced into larger molecules via its reactive intermediate this compound, is a crucial structural motif in the design of targeted therapeutic agents. The unique electronic properties of this heterocyclic system facilitate a range of interactions with biological macromolecules, leading to the modulation of their functions. Research has focused on elucidating these interactions to develop potent and selective inhibitors for various disease-related protein targets.

Furthermore, derivatives of the isomeric 2,1,3-benzothiadiazole (B189464) have been identified as potential inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. mdpi.com STAT3 is a validated anticancer target, and its inhibition can disrupt tumor growth and survival pathways. Virtual screening identified 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide as a promising hit compound that directly interacts with the STAT3-SH2 domain. mdpi.com Subsequent biochemical assays confirmed its inhibitory activity. In-depth mechanistic studies revealed that some benzothiadiazole derivatives can also interact with cysteine residues located around the SH2 domain, suggesting a potential for both non-covalent and covalent modes of interaction. mdpi.com The reactive carbonyl chloride group of this compound is particularly suited for synthesizing derivatives that can act as covalent modifiers of such targets.

Table 1: Examples of Benzothiadiazole Derivatives and Their Biological Targets

| Derivative Class | Target Protein | Key Interaction Insights |

|---|---|---|

| Phthalazinones | PARP | The benzothiadiazole moiety contributes to binding within the enzyme's nicotinamide (B372718) pocket. |

| Benzothiadiazole Dioxides | STAT3 | Direct interaction with the SH2 domain; potential for covalent modification of nearby cysteine residues. mdpi.com |

Development of Bioimaging Probes and Fluorescent Compounds

The 2,1,3-benzothiadiazole (BTD) core, a structural isomer of the 1,2,3-benzothiadiazole system, is a versatile and highly valuable fluorophore building block in the development of probes for bioimaging. acs.orgmdpi.com The parent compound, this compound, serves as a reactive starting material for incorporating this fluorescent scaffold into more complex molecular probes designed to visualize specific cellular components and processes.

BTD-based fluorescent dyes have gained prominence as a new generation of bioprobes, offering advantages over classical fluorophores like coumarins or rhodamines. acs.orgnih.gov These advantages stem from a combination of desirable photophysical properties that are frequently observed in BTD derivatives. nih.gov

Key Photophysical Properties of BTD Probes:

Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths, which minimizes self-quenching and improves signal-to-noise ratios. nih.gov

High Quantum Yields: Efficient conversion of absorbed light into emitted fluorescence, resulting in bright signals. nih.gov

Excellent Photostability: Resistance to photobleaching, allowing for prolonged imaging experiments without significant signal loss. mdpi.comnih.gov

Environmental Sensitivity: The fluorescence emission of some BTD derivatives is sensitive to the polarity of their microenvironment, a property known as solvatochromism, which can be exploited to probe cellular structures. rsc.org

The high reactivity of the carbonyl chloride group in the precursor molecule allows for its easy conjugation with various targeting moieties, such as amines or alcohols, to direct the resulting fluorescent probe to specific organelles or biomolecules. This synthetic versatility has led to the creation of a wide array of BTD-based probes for imaging mitochondria, lipid droplets, cell membranes, and nuclear DNA. acs.orgnih.govnih.gov Researchers have successfully designed full-color-tunable fluorophores by modifying the donor-acceptor structure of BTD compounds, achieving emissions that span the visible spectrum from blue to red. rsc.org

Table 2: Applications of Benzothiadiazole-Based Fluorescent Probes in Bioimaging

| Probe Target | Key Features and Findings |

|---|---|

| Mitochondria | Designed benzothiadiazole fluorophores enable selective mitochondrial imaging and tracking of their dynamics. mdpi.com |

| Lipid Droplets | BTD derivatives have been used for the selective staining and imaging of lipid droplets within live cells. acs.orgmdpi.com |

| Plasma Membrane | Molecular design allows for the tuning of BTD probes to achieve selective staining of the plasma membrane. mdpi.com |

| Cell Nuclei | Certain BTD-containing fluorophores have been successfully applied as bioprobes for imaging cell nuclei. nih.gov |

Applications in Proteomics Research

The benzothiadiazole scaffold has proven valuable in the field of proteomics, particularly in understanding complex biological responses at the protein level. Proteomics studies systematically analyze the entire protein complement (proteome) of a cell or organism under specific conditions. Derivatives of benzothiadiazole are utilized both as chemical inducers to study proteome-wide changes and as potential reactive probes for activity-based protein profiling (ABPP).

A prominent example is the use of benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), a derivative of the core 1,2,3-benzothiadiazole structure, to induce disease resistance in plants. apsnet.org In a quantitative proteomics study on the common bean, researchers used mass spectrometry to investigate how BTH treatment conditions the plant's proteome for immunity to bean rust. apsnet.org

The study measured the accumulation changes of nearly 4,000 proteins following BTH application. The results showed a significant increase in the abundance of 409 proteins, many of which are known to be involved in plant defense. apsnet.org These included pathogen-perception proteins like receptor-like kinases (SOBIR1, CERK1), key regulators of defense signaling (EDS1), and a suite of enzymes involved in producing antimicrobial compounds and fortifying cell walls. apsnet.org Conversely, proteins related to photosynthesis and cell expansion were downregulated, suggesting a redirection of cellular resources toward defense. apsnet.org This research provides a detailed proteomic map of the induced resistance response, highlighting the specific pathways activated by the benzothiadiazole compound.

The reactive nature of this compound also makes it an attractive starting point for developing probes for chemical proteomics, such as in ABPP. This technique uses reactive chemical probes to covalently label active enzymes in complex proteomes, allowing for their identification and activity profiling. nih.gov The electrophilic carbonyl chloride group can be used to synthesize probes that react with nucleophilic residues (e.g., serine, cysteine) in the active sites of various enzyme classes, enabling the discovery of new drug targets and the characterization of their roles in disease. nih.gov

Table 3: Selected Protein Changes in Bean Leaves Treated with a Benzothiadiazole Derivative

| Protein Category | Specific Proteins with Increased Accumulation | Implied Function in Immunity |

|---|---|---|

| Pathogen Perception | Receptor-like kinases (SOBIR1, CERK1, LYK5) | Recognition of fungal pathogens. apsnet.org |

| Defense Regulation | EDS1 | Regulation of the salicylic (B10762653) acid defense pathway. apsnet.org |

| Phenylpropanoid Biosynthesis | Multiple enzymes in the pathway | Production of phytoalexins and lignin (B12514952) for defense. apsnet.org |

| Hormone Signaling | Receptors and transporters for various plant hormones | Modulation of defense responses. apsnet.org |

Impact and Research in Agrochemical Science

Synthesis and Evaluation of Pesticidal Compounds

The 1,2,3-benzothiadiazole (B1199882) scaffold is a key component in the synthesis of various agrochemicals. The reactive carbonyl chloride group at the 5-position of 1,2,3-Benzothiadiazole-5-carbonyl chloride makes it a valuable intermediate for creating a range of derivatives, including amides and esters, which are then evaluated for their specific pesticidal properties.

Insecticidal Activity and Synergistic Effects

Direct insecticidal activity for this compound is not extensively documented in scientific literature. Research has primarily focused on the fungicidal and plant-activating properties of its derivatives. However, there are claims that the parent compound, 1,2,3-benzothiadiazole, may act as a synergist, potentially enhancing the efficacy of certain conventional insecticides. This synergistic effect, while not commercially exploited, suggests a possible area for future investigation.

Herbicidal Applications

There is no significant body of research or established application for this compound or its direct derivatives as herbicides. The biological activity of this class of compounds appears to be highly specific to pathways involved in plant defense and pathogen interaction, rather than the disruption of plant growth and development targeted by herbicides.

Fungicidal Efficacy against Plant Pathogens

The most significant agrochemical application stemming from this compound is in the development of fungicides. It serves as a key precursor to acibenzolar-S-methyl (ASM), a widely used compound that protects plants against fungal pathogens. rsc.org Unlike traditional fungicides that have a direct toxic effect on the fungus, ASM operates by activating the plant's innate resistance mechanisms. wikipedia.orgagropages.com This approach has shown efficacy against a variety of diseases.

For instance, benzothiadiazole (BTH), a related compound, has been shown to significantly reduce gray mold, caused by the fungus Botrytis cinerea, in vineyards. nih.gov Derivatives of 1,2,3-thiadiazole (B1210528) have also demonstrated moderate to high in-vitro antifungal activity against pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum. mdpi.com The protective properties of these compounds are a cornerstone of their value in agriculture, offering an alternative mode of action to conventional fungicides. mdpi.com

Studies on Plant Activator Properties and Induced Systemic Resistance (SAR)

The primary mechanism through which benzothiadiazole derivatives protect plants is by inducing Systemic Acquired Resistance (SAR). capes.gov.br SAR is a state of heightened defense readiness in a plant, triggered by a localized stimulus, which then provides broad-spectrum and long-lasting protection against a wide range of pathogens, including fungi, bacteria, and viruses. researchgate.net

Acibenzolar-S-methyl (ASM), derived from this compound, is one of the most effective and well-studied chemical activators of SAR. wikipedia.orgresearchgate.net It is a functional analog of salicylic (B10762653) acid (SA), a natural signaling molecule in plants that initiates the SAR pathway. researchgate.net Upon application, ASM is metabolized within the plant to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid. This active metabolite triggers a signaling cascade that leads to the expression of a suite of defense-related genes, known as pathogenesis-related (PR) genes. wikipedia.org The proteins produced from these genes have antimicrobial properties and reinforce the plant's physical and chemical barriers against infection.

This process is often described as "priming," where the plant is conditioned to respond more rapidly and robustly to subsequent pathogen attacks. nih.gov Studies in Arabidopsis have shown that plants pre-treated with benzothiadiazole (BTH) exhibit stronger and faster activation of defense responses, such as the expression of the Phenylalanine Ammonia-Lyase (PAL) gene and the deposition of callose, upon infection or wounding. nih.gov This induced resistance has been successfully applied to protect various important crops.

| Crop | Pathogen/Disease Controlled | Reference Compound |

| Tobacco | Blue Mold (Peronospora tabacina) | Acibenzolar-S-methyl |

| Lettuce | Downy Mildew (Bremia lactucae) | Acibenzolar-S-methyl |

| Spinach | Downy Mildew, White Rust | Acibenzolar-S-methyl |

| Tomato | Bacterial Spot (Xanthomonas spp.), Speck (Pseudomonas spp.) | Acibenzolar-S-methyl |

| Wheat | Powdery Mildew | Benzothiadiazole (BTH) |

| Grapevine | Gray Mold (Botrytis cinerea) | Benzothiadiazole (BTH) |

This table summarizes the protective effects of benzothiadiazole derivatives by inducing plant resistance. wikipedia.orgagropages.comnih.gov

Structure-Activity Relationship (SAR) in Agrochemical Contexts

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For the benzothiadiazole class of compounds, SAR studies have been crucial for optimizing their performance as plant activators.

The active molecule that triggers the plant's defense response is the carboxylic acid derivative of benzothiadiazole. wikipedia.org However, research determined that for commercial and agricultural application, the S-methyl thioester form, acibenzolar-S-methyl (ASM), provided the optimal combination of chemical stability, ease of application, and efficient translocation within the plant. wikipedia.org ASM itself is a "propesticide," meaning it is converted into the biologically active carboxylic acid by the plant's own enzymes after application. wikipedia.org

Further SAR studies on related thiadiazole derivatives have provided insights for designing new fungicides. Research on 2-phenyl-5-benzamide-1,3,4-thiadiazole compounds indicated that fungicidal activity could be enhanced by specific substitutions on the phenyl rings. For example, adding electron-donating groups at the 4-position and electron-withdrawing groups at the 2- and 6-positions was found to be advantageous for antifungal activity. nyxxb.cn Such studies are essential for the rational design of new, more effective agrochemicals based on the 1,2,3-benzothiadiazole scaffold.

Role in Materials Science and Optoelectronic Research

Design and Synthesis of Functional Polymers and Dyes

The reactive carbonyl chloride group of 1,2,3-Benzothiadiazole-5-carbonyl chloride makes it an ideal monomer for the synthesis of functional polymers through various polymerization reactions. This allows for the creation of a wide array of polymers with tailored electronic and physical properties for applications in organic electronics. rsc.orgcjps.org Similarly, it serves as a precursor for the synthesis of novel dyes for applications such as dye-sensitized solar cells. researchgate.net

Development of Photoactive and Fluorescent Compounds

The benzothiadiazole core is a well-established fluorophore. By chemically modifying this compound, researchers can develop a range of new photoactive and fluorescent compounds. These materials can be designed to absorb and emit light at specific wavelengths, making them suitable for applications in sensors, bio-imaging, and as active components in optoelectronic devices. mit.eduresearchgate.net

Utilization in Luminescent Solar Concentrators (LSC)

The development of efficient fluorophores is crucial for the advancement of luminescent solar concentrators (LSCs), a technology that can enhance the efficiency of solar cells. While the broader family of benzothiadiazole derivatives is explored for this purpose due to their strong fluorescence and large Stokes shifts, the specific application of dyes derived directly from this compound in LSCs is a promising area for future research.

Photophysical and Electrochemical Characterization of π-Extended Benzothiadiazoles

The extension of π-conjugation in benzothiadiazole derivatives by attaching various aromatic or heteroaromatic units (π-spacers) is a common strategy to modulate their optoelectronic properties. A comparative study of D-A-D conjugated molecules based on 1,2,3-benzothiadiazole (B1199882) (isoBTD) and its more common isomer, 2,1,3-benzothiadiazole (B189464) (BTD), reveals significant differences in their photophysical and electrochemical behavior. mdpi.com

In one such study, a series of molecules with a central isoBTD acceptor core flanked by different donor π-spacers (thiophene, furan, selenophene, 2,2'-bithiophene, 3,4-ethylenedioxythiophene (B145204) (EDOT), and cyclopenta[2,1-b:3,4-b']dithiophene (CPDT)) were synthesized and characterized. mdpi.com

Optical Properties

The optical properties were investigated using UV-Vis absorption spectroscopy in dimethyl sulfoxide (B87167) (DMSO) solutions. All the synthesized dyes based on the isoBTD core exhibited two main absorption maxima. The higher energy band, located in the 300–400 nm range, is attributed to π–π* electronic transitions within the conjugated system. The lower energy, long-wavelength absorption maximum, found between 400–500 nm, corresponds to an intramolecular charge transfer (ICT) from the electron-donating π-spacer units to the central electron-accepting isoBTD core. mdpi.com

When compared to their BTD counterparts, the isoBTD derivatives consistently showed a red shift in their absorption maxima. However, this shift was accompanied by a lower absorptive capacity. A direct correlation was observed where an increase in the donor strength of the π-spacer led to a greater red shift in the ICT absorption maximum. For example, compounds with EDOT and CPDT spacers showed the most significant shifts to longer wavelengths. mdpi.com

| Compound (π-spacer) | λmax (π–π*) (nm) | λmax (ICT) (nm) | Molar Absorptivity (ε) at ICT (M-1cm-1) |

|---|---|---|---|

| Thiophene | 326 | 432 | 15000 |

| Furan | 326 | 410 | 20000 |

| Selenophene | 326 | 440 | 14000 |

| 2,2'-Bithiophene | 354 | 462 | 25000 |

| EDOT | 330 | 468 | 12000 |

| CPDT | 380 | 500 | 25000 |

Electrochemical Properties

The electrochemical properties of these materials are crucial for determining their suitability for electronic devices, as they provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Cyclic voltammetry is typically used to measure these properties.

Studies on π-extended isoBTD derivatives showed that these compounds undergo reversible reduction processes. The LUMO energy levels are primarily influenced by the acceptor isoBTD core, while the HOMO levels are more dependent on the flanking donor units. The electrochemical band gap can be estimated from the difference between the onset potentials of oxidation and reduction. The investigation revealed that the isoBTD-based compounds possess different electrochemical behaviors compared to the BTD-based isomers, which is critical for their application in photovoltaic materials. mdpi.com

Computational and Theoretical Investigations of 1,2,3 Benzothiadiazole 5 Carbonyl Chloride

Electronic Structure Analysis and Molecular Orbital Theory

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of molecules like 1,2,3-Benzothiadiazole-5-carbonyl chloride. These analyses focus on the distribution of electrons within the molecule and the energies of its molecular orbitals, which are fundamental to its chemical behavior.

The 1,2,3-benzothiadiazole (B1199882) core is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a 1,2,3-thiadiazole (B1210528) ring. wikipedia.org This planar molecule possesses a 10-electron system, analogous to naphthalene, which contributes to its aromatic character. wikipedia.org

Examination of Electron-Withdrawing Properties of the Benzothiadiazole Ring

The benzothiadiazole moiety is recognized for its strong electron-withdrawing nature. researchgate.netacs.orgnih.gov This property is a consequence of the electronegative nitrogen and sulfur atoms within the heterocyclic ring, which pull electron density from the fused benzene ring. This inherent electron deficiency is a key determinant of the molecule's reactivity and its utility as a building block in materials science and medicinal chemistry.

| Property | Description | Significance for this compound |

| Electron-Withdrawing Nature | The ability of a substituent to draw electron density towards itself. | The benzothiadiazole ring and the carbonyl chloride group are both electron-withdrawing, leading to a highly electron-deficient aromatic system. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | A low LUMO energy, anticipated for this compound, indicates a high electron affinity and susceptibility to nucleophilic attack. |

| Aromaticity | The delocalization of π-electrons in a cyclic molecule, leading to increased stability. | The 1,2,3-benzothiadiazole core is aromatic, which influences its planarity and chemical stability. |

Reaction Mechanism Predictions and Computational Modeling

Computational modeling serves as a valuable tool for predicting the plausible reaction mechanisms of this compound. The presence of the highly reactive acyl chloride functional group is the primary site for a variety of chemical transformations.

Theoretical studies can be employed to model the reaction pathways of this compound with various nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. By calculating the activation energies and reaction enthalpies, the feasibility and selectivity of these reactions can be predicted. For instance, computational investigations into the reactions of similar heterocyclic acyl chlorides have provided insights into the transition state geometries and the role of catalysts.

Furthermore, the electron-deficient nature of the benzothiadiazole ring can influence the regioselectivity of electrophilic aromatic substitution reactions, should they be forced to occur under harsh conditions. While the ring is generally deactivated towards electrophilic attack, computational models can predict the most likely sites of substitution by analyzing the electron density distribution and the stability of the resulting intermediates.

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies are pivotal in the rational design of new bioactive molecules. chula.ac.thchula.ac.th For this compound, these studies would involve generating a virtual library of derivatives by modifying the carbonyl chloride group with various substituents.

By calculating a range of molecular descriptors for each derivative (e.g., electronic properties, steric parameters, and hydrophobicity), quantitative structure-activity relationship (QSAR) models can be developed. chula.ac.thchula.ac.th These models correlate the calculated descriptors with experimentally determined biological activities, such as enzyme inhibition or receptor binding affinity. While specific SAR studies on this compound are not yet prevalent in the literature, the principles of SAR analysis on other benzothiazole (B30560) derivatives can be applied. nih.govrjptonline.org For example, studies on other benzothiazole-based compounds have demonstrated that modulating the substituents on the core structure can significantly impact their biological efficacy. nih.govrjptonline.org

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of organic molecules. acs.org For this compound, TD-DFT calculations can be performed to simulate its ultraviolet-visible (UV-Vis) absorption spectrum. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions within the aromatic system.

In addition to UV-Vis spectra, computational methods can also predict other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.orgscirp.org Theoretical IR spectra can help in identifying the characteristic vibrational frequencies of the carbonyl chloride group and the benzothiadiazole ring. Calculated NMR chemical shifts provide valuable information for the structural elucidation of the molecule and its derivatives.

| Spectroscopic Technique | Predicted Information | Computational Method |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax), electronic transitions. | Time-Dependent Density Functional Theory (TD-DFT). |

| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies of functional groups. | Density Functional Theory (DFT). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts of 1H and 13C nuclei. | Density Functional Theory (DFT) with GIAO method. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. biointerfaceresearch.comwjarr.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the structural features of this compound and its derivatives (where the reactive carbonyl chloride is replaced by a more stable functional group like an amide), molecular docking simulations can be performed against various protein targets. The benzothiazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. rjptonline.org

Docking studies would involve placing the ligand into the binding site of a target protein and scoring the different poses based on their binding energy. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. Such insights are invaluable for the design of more potent and selective inhibitors. For instance, docking studies on other benzothiazole derivatives have successfully identified their potential as antimicrobial agents and enzyme inhibitors. mdpi.comnih.govnih.govmdpi.com

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Quantitative Analysis

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in a molecule. In the case of 1,2,3-Benzothiadiazole-5-carbonyl chloride, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring will exhibit distinct chemical shifts and coupling patterns based on their position relative to the electron-withdrawing thiadiazole ring and the carbonyl chloride group.

Based on the structure, three distinct signals are expected in the aromatic region. The proton at position 4, being adjacent to the electron-withdrawing carbonyl group, would be expected to resonate at the lowest field. The proton at position 7, situated between the sulfur and a nitrogen atom of the thiadiazole ring, would also be significantly deshielded. The proton at position 6 would likely appear at the highest field among the three aromatic protons. The coupling constants (J-values) between adjacent protons would provide definitive evidence for their relative positions. For instance, a doublet of doublets would be expected for the proton at position 6, coupling to both the proton at position 4 and the proton at position 7.

Expected ¹H NMR Data for this compound:

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 8.2 - 8.4 | d | JH4-H6 = ~2 Hz |

| H-6 | 7.8 - 8.0 | dd | JH6-H7 = ~8-9 Hz, JH6-H4 = ~2 Hz |

| H-7 | 8.5 - 8.7 | d | JH7-H6 = ~8-9 Hz |

Note: This is a table of expected values based on known substituent effects on the 1,2,3-benzothiadiazole (B1199882) scaffold. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. The carbonyl carbon of the acid chloride group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the benzothiadiazole ring will have chemical shifts influenced by the heteroatoms and the carbonyl chloride substituent. The carbon atom attached to the carbonyl group (C-5) and the carbons of the thiadiazole ring (C-3a and C-7a) are expected to be significantly deshielded.

Expected ¹³C NMR Data for this compound:

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-3a | 150 - 155 |

| C-4 | 125 - 130 |

| C-5 | 135 - 140 |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-7a | 145 - 150 |

Note: This is a table of expected values based on known substituent effects and typical chemical shift ranges. Actual experimental values may vary.

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR for Organotin Derivatives)

While not directly applicable to this compound itself, heteronuclear NMR becomes highly relevant when studying its derivatives. For instance, if the carbonyl chloride is reacted to form organotin carboxylates, ¹¹⁹Sn NMR spectroscopy would be a crucial tool for characterizing the resulting products. Tin has three NMR-active spin ½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its higher natural abundance and sensitivity.

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. For example, four-coordinate organotin compounds typically exhibit chemical shifts in a different range compared to five- or six-coordinate species. This allows for the determination of the coordination environment of the tin center in solution, providing insights into the structure and bonding of these derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride group. This peak is typically observed in the region of 1770-1815 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring. Other characteristic absorptions would include C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations of the aromatic protons around 3000-3100 cm⁻¹. The presence of the C-Cl bond would also give rise to a stretching vibration, typically in the 600-800 cm⁻¹ region.

Expected IR Absorption Frequencies for this compound:

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | Stretch | 1770 - 1815 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the entire molecule. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio) and one sulfur atom (with its ³²S, ³³S, and ³⁴S isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, fragmentation might involve the loss of the chlorine atom, the carbonyl group, or the cleavage of the thiadiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within this compound. The benzothiadiazole core is an aromatic system that absorbs light in the ultraviolet and visible regions, leading to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π →π* transitions).

The absorption spectrum is sensitive to the molecular structure, particularly the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. The 1,2,3-benzothiadiazole moiety itself is an electron-deficient system. nih.gov The addition of substituents to the benzene ring can modulate the electronic properties and, consequently, the absorption maxima (λmax). chemrxiv.org For instance, the introduction of electron-donating groups tends to shift the absorbance to longer wavelengths (a red shift). chemrxiv.org The carbonyl chloride group (-COCl) at the 5-position acts as an electron-withdrawing group, which can further influence the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net

Studies on various benzothiadiazole-based derivatives demonstrate that these compounds exhibit broad absorbance bands, and their photophysical properties can be tuned by altering the molecular design. researchgate.net The analysis of UV-Vis spectra, often performed in solvents of varying polarity, can also reveal information about solvatochromic effects, where the absorption wavelength changes with the polarity of the solvent. nih.gov This behavior is characteristic of molecules with a significant change in dipole moment upon electronic excitation. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Benzothiadiazole Derivatives

| Compound Class | Substituent(s) | Typical Absorption Maxima (λmax) | Solvent |

| Benzothiadiazole Polymers | Varies | 350 - 550 nm | Chloroform |

| N-substituted Benzothiadiazoles | Varies | 400 - 500 nm | Varies |